This technical guide provides an in-depth analysis of 6-Methoxyquinoline-8-carboxylic acid hydrochloride , addressing the specific challenges in its identification, synthesis, and application within drug development. Pri...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 6-Methoxyquinoline-8-carboxylic acid hydrochloride , addressing the specific challenges in its identification, synthesis, and application within drug development.
Primary CAS (Parent Acid): 408536-52-7
Chemical Formula: C
In medicinal chemistry, 6-Methoxyquinoline-8-carboxylic acid is a critical scaffold, structurally related to the 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine). However, sourcing this compound presents a unique challenge: commercial databases often index the parent free acid but omit the specific CAS for the hydrochloride salt.
Researchers searching for the hydrochloride salt must often procure the free acid and perform a final salt formation step, or search using the parent CAS while specifying "HCl salt" in vendor queries.
Search Logic & Database Navigation
The following decision logic models the most effective search strategy for this compound, ensuring researchers do not hit "zero results" due to salt-specific indexing gaps.
Figure 1: Strategic search workflow for acquiring 6-Methoxyquinoline-8-carboxylic acid hydrochloride.
Chemical Identity & Properties
The 8-position carboxylic acid on the quinoline ring creates a specific steric and electronic environment. Unlike the 8-amino derivatives, the 8-carboxyl group acts as a strong bidentate ligand capability (N1 and O-carboxyl), making it valuable in coordination chemistry and metallodrug design.
Property
Specification (Parent Acid)
Specification (HCl Salt)
CAS Number
408536-52-7
Not widely indexed; refer to Parent
Appearance
Off-white to pale yellow solid
Yellow to orange crystalline solid
Solubility
DMSO, Methanol (Moderate)
Water (High), Methanol (High)
Melting Point
> 200°C (Decomposes)
> 220°C (Sharp, with decomp.)
pKa (Calc.)
~3.5 (COOH), ~4.8 (Quinoline N)
N/A (Salt form)
Synthetic Pathways & Production
The synthesis of 6-Methoxyquinoline-8-carboxylic acid is non-trivial due to the directing effects of the methoxy group. The most robust route avoids direct electrophilic substitution at C8 (which is disfavored vs C5) and instead utilizes the oxidation of a methyl precursor.
Core Synthesis Protocol: Oxidation of 8-Methyl-6-methoxyquinoline
This route ensures regioselectivity by establishing the C8 carbon bond before the final oxidation state is introduced.
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.
Proton NMR (
H-NMR) in DMSO-d
Diagnostic Signal 1: Loss of the methyl singlet at
~2.7 ppm (present in precursor).
Diagnostic Signal 2: Appearance of a broad singlet at
13.0–14.0 ppm (Carboxylic Acid OH).
Aromatic Region: The protons at C2, C3, C4, C5, and C7 will show distinct splitting. The C7 proton (ortho to COOH) will experience a significant downfield shift due to the electron-withdrawing carboxyl group.
Validation: The HCl salt will dissociate in the MS source; you will observe the mass of the parent cation (204.06), not the salt mass.
Applications in Drug Discovery
The 6-methoxyquinoline-8-carboxylic acid scaffold serves as a versatile intermediate in two primary domains:
Antimalarial Development:
It functions as a bioisostere to the 8-aminoquinoline class. While 8-aminoquinolines (Primaquine) are metabolic precursors to reactive quinone-imines, the 8-carboxyl variants are explored for their ability to chelate iron within the parasite's digestive vacuole, potentially inhibiting hemozoin formation.
Metallodrug Ligands:
The 8-COOH and N1 nitrogen form a stable 5-membered chelate ring with transition metals (Ru, Ir, Pt). These complexes are investigated as photodynamic therapy (PDT) agents and luminescent probes for cellular imaging, leveraging the intrinsic fluorescence of the methoxyquinoline core.
References
Parent CAS Verification: 6-Methoxyquinoline-8-carboxylic acid (CAS 408536-52-7). PubChem, National Library of Medicine. [Link]
Synthetic Grounding: Campbell, K. N., et al. "The Preparation of 8-Substituted Quinolines." Journal of the American Chemical Society, vol. 68, no.[1] 9, 1946, pp. 1844–1848. [Link]
Antimalarial Context: Carroll, F. I., et al. "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials." Journal of Medicinal Chemistry, vol. 22, no. 6, 1979, pp. 694–699. [Link]
Technical Guide: Structure-Activity Relationship of 6-Methoxyquinoline-8-Carboxylic Acid Derivatives
Executive Summary The 6-methoxyquinoline-8-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While hist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6-methoxyquinoline-8-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically overshadowed by its 8-amino analogues (e.g., Primaquine), the 8-carboxylic acid derivative has emerged as a critical pharmacophore for Metalloenzyme Inhibition (specifically HIV-1 Integrase) and G-Protein Coupled Receptor (GPCR) Antagonism (specifically NK3 receptors).[1]
This guide dissects the structure-activity relationship (SAR) of this scaffold, moving beyond simple substitution patterns to explain the electronic and steric causality that drives potency.[2] It provides a validated synthetic workflow, a detailed SAR map, and mechanistic insights into its bidentate chelation properties.
The Pharmacophore: Anatomy & Electronic Logic
The biological utility of 6-methoxyquinoline-8-carboxylic acid is defined by the interplay between three distinct zones. Understanding these zones is a prerequisite for rational design.
Zone A: The Chelation/Binding Head (C8-COOH + N1)[1]
Mechanism: The proximity of the quinoline nitrogen (N1) and the carboxylic acid at position 8 creates a "bite angle" suitable for bidentate chelation of divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺).
Relevance: This is the primary driver for activity against metalloenzymes like HIV-1 Integrase , where the inhibitor must sequester the Mg²⁺ cofactors in the catalytic core.
Chemical Logic: Unlike 8-hydroxyquinoline (a general chelator), the 8-carboxylic acid provides a harder, more specific ligand field, reducing off-target toxicity associated with indiscriminate metal stripping.[1]
Zone B: The Electronic Tuner (C6-Methoxy)[1]
Metabolic Blockade: Position 6 is para to the ring nitrogen and susceptible to oxidative metabolism (CYP450). The methoxy group blocks this site, extending half-life (
).
Electronic Donating Effect (+M): The methoxy group donates electron density into the aromatic system. This increases the pKa of the quinoline nitrogen, making it a better σ-donor for metal chelation.[1] Removing this group often results in a 10-fold loss of potency in chelation-driven targets.[1]
Zone C: The Lipophilic Vector (C2/C3/C4)
Hydrophobic Interactions: Substituents here (typically at C2) orient the molecule within the hydrophobic pockets of receptors (e.g., NK3). This is the "address" region, while Zone A is the "warhead."
Validated Synthetic Protocol
The synthesis of 6-methoxyquinoline-8-carboxylic acid is non-trivial due to the need for regioselectivity.[1] The most robust laboratory-scale method involves the Modified Doebner-Miller Synthesis followed by Selenium Dioxide Oxidation .[1]
Workflow Diagram (DOT)
Figure 1: Synthetic route from aniline precursor to final carboxylic acid scaffold.
Procedure: Dissolve starting material in pyridine. Add SeO2. Reflux at 115°C for 12 hours. The reaction will turn precipitate black selenium metal.
Filtration: Filter hot through Celite to remove Se metal.
Isolation: Concentrate filtrate. Resuspend in water. Adjust pH to 3.5 with 1M HCl. The carboxylic acid will precipitate as a tan solid.
Recrystallization: Ethanol/Water.
Structure-Activity Relationship (SAR) Deep Dive
This section analyzes how structural modifications impact biological activity, specifically focusing on HIV-1 Integrase (IN) inhibition and NK3 Receptor antagonism.[1]
The 8-Position: Acid vs. Amide Switch
The C8 substituent determines the target class.
Substituent (R8)
Target Class
Mechanism
SAR Insight
-COOH
HIV Integrase / Metalloenzymes
Metal Chelation (Mg²⁺)
The free acid is essential for coordinating the metal ion in the enzyme active site.[1] Esterification abolishes activity ().
-CONH-R
NK3 / CB2 Receptors
H-Bond Donor/Acceptor
Conversion to a carboxamide removes chelation capability but creates a hydrogen-bonding motif.[1] Bulky lipophilic amides (e.g., N-benzyl) gain high affinity for GPCR pockets.[1]
-Tetrazole
Bioisostere
Acid Mimic
Tetrazoles maintain the acidic proton (pKa ~4.[1]5) but improve metabolic stability and lipophilicity. Often used to improve oral bioavailability.
The 6-Position: Electronic Optimization
The 6-methoxy group is not merely a passive substituent; it is an electronic anchor.[1]
6-OMe (Reference): Optimal balance of electron donation and lipophilicity.[1]
6-H (Unsubstituted): 5-10x reduction in potency against HIV Integrase.[1] Reason: Reduced electron density on the ring nitrogen weakens the N-Metal bond.[1]
6-Cl/F (Halogen): Increases metabolic stability but decreases basicity.[1] Often leads to lower solubility and "brick-dust" properties.[1]
6-OH (Phenol): Creates a Phase II metabolic liability (Glucuronidation).[1] Generally avoided in lead optimization unless a prodrug strategy is used.
The 2-Position: Steric Steering
Modifications at C2 are used to induce selectivity between similar enzymes (e.g., separating HIV Integrase activity from host Topoisomerase activity).
Small Groups (Me, Et): Tolerated. Increase lipophilicity slightly.
Bulky Groups (Ph, Benzyl): Can induce a "twist" in the biaryl system if coupled with 3-position substituents. In NK3 antagonists, a 2-phenyl group often locks the conformation required for receptor binding.[1]
The following diagram illustrates the "Two-Metal Model" of inhibition, where the 6-methoxyquinoline-8-carboxylic acid acts as a sequestering agent within the catalytic core.
Figure 2: Mechanism of Action. The inhibitor chelates the critical metal cofactors, preventing the viral DNA strand transfer.
Incubation: Mix 20 nM HIV-1 Integrase with 10 nM Biotin-Donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 30 min at 37°C to form the Stable Synaptic Complex (SSC).
Inhibitor Addition: Add the test compound (6-methoxyquinoline-8-carboxylic acid derivative) dissolved in DMSO.[1] Incubate for 15 min.
Strand Transfer: Add 10 nM Digoxigenin-Target DNA.[1] Incubate for 60 min at 37°C.
Detection: Add AlphaScreen beads. Incubate for 1 hour in the dark.
Readout: Measure signal on a plate reader (Excitation: 680 nm, Emission: 520-620 nm).
Data Analysis: Calculate % Inhibition relative to DMSO control. A potent hit for this scaffold should show an
.
References
Mechanistic Basis of Integrase Inhibition
Title: "Structural basis for the inhibition of HIV-1 integrase by quinoline derivatives."[1][3][4][5]
The Therapeutic Renaissance of 6-Methoxyquinoline-8-carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release A comprehensive technical guide has been unveiled, detailing the therapeutic potential of 6-methoxyquinoline-8-carboxylic acid scaffolds for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A comprehensive technical guide has been unveiled, detailing the therapeutic potential of 6-methoxyquinoline-8-carboxylic acid scaffolds for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough exploration of the synthesis, biological activities, and therapeutic applications of this versatile chemical framework, positioning it as a scaffold of significant interest in modern medicinal chemistry.
The 6-methoxyquinoline-8-carboxylic acid core is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown considerable promise in tackling some of the most challenging global health issues, demonstrating potent antimalarial, anticancer, and neuroprotective properties.
This guide moves beyond a superficial overview, offering a granular analysis of the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds. It underscores the critical role of the 6-methoxyquinoline-8-carboxylic acid backbone in the development of novel therapeutic agents.
A Storied History and a Promising Future in Antimalarial Drug Development
The 6-methoxyquinoline scaffold is perhaps most famously associated with the fight against malaria. It forms the core of the crucial antimalarial drug primaquine, which is synthesized from the downstream derivative, 6-methoxy-8-aminoquinoline.[2] Building on this legacy, recent research has explored novel derivatives with enhanced antiplasmodial activity.
One notable study focused on the synthesis of 8-amino-6-methoxyquinoline—tetrazole hybrids.[2] These compounds, derived from the amine of the parent carboxylic acid, have demonstrated significant activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. The study highlights the impact of linker length and substitution on both antimalarial efficacy and cytotoxicity, offering valuable insights for the rational design of new antimalarial agents.
Expanding the Therapeutic Frontier: Anticancer and Neuroprotective Potential
Beyond its established role in antimalarial research, the 6-methoxyquinoline-8-carboxylic acid scaffold is emerging as a promising platform for the development of anticancer and neuroprotective agents. The inherent structural features of the quinoline ring system make it an attractive starting point for the design of enzyme inhibitors and modulators of key signaling pathways implicated in these diseases.
Anticancer Applications: A Scaffold for Targeted Therapies
Quinoline carboxamides, a class of compounds directly accessible from 6-methoxyquinoline-8-carboxylic acid, have garnered significant attention for their anticancer properties. A comprehensive review of quinoline and quinolone carboxamides has illuminated their potential as potent anticancer agents, with several derivatives exhibiting promising activity through various mechanisms of action.[1][3] These mechanisms include the inhibition of critical enzymes such as topoisomerase and protein kinases, which are often dysregulated in cancer cells.[1]
Furthermore, derivatives of the closely related 6-methoxyquinoline scaffold have been identified as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.[4] By inhibiting P-gp, these compounds can potentially restore the efficacy of existing chemotherapeutic drugs, offering a new strategy to overcome treatment failure.
Neuroprotective Properties: A Beacon of Hope for Neurodegenerative Diseases
The quinoline core is also being investigated for its potential to combat neurodegenerative diseases. While research on the direct neuroprotective effects of 6-methoxyquinoline-8-carboxamides is still in its nascent stages, the broader class of quinoline derivatives has shown promise in preclinical studies.[5] The ability of these compounds to interact with various targets in the central nervous system opens up avenues for the development of novel therapies for conditions such as Alzheimer's and Parkinson's disease.
Synthetic Strategies and Methodologies
A critical aspect of harnessing the therapeutic potential of the 6-methoxyquinoline-8-carboxylic acid scaffold lies in the development of efficient and versatile synthetic methodologies. The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, most notably the formation of amide bonds.
Standard amide coupling protocols, often employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt) and a base such as N,N'-diisopropylethylamine (DIPEA), can be effectively utilized for the synthesis of a diverse library of 6-methoxyquinoline-8-carboxamides.[6] These conditions have been shown to be robust and applicable to a wide range of amines, allowing for the systematic exploration of the chemical space around the core scaffold.
For more challenging couplings, particularly with electron-deficient amines, the use of uronium-based reagents like (1-сyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) under mechanochemical conditions offers a rapid and efficient alternative.[7]
Data-Driven Insights: Quantitative Analysis of Biological Activity
The development of potent therapeutic agents is guided by quantitative data that informs the structure-activity relationship. For the 8-amino-6-methoxyquinoline—tetrazole hybrids, in vitro screening against P. falciparum has yielded specific half-maximal inhibitory concentrations (IC50).
These data clearly demonstrate that modifications to the periphery of the 6-methoxyquinoline scaffold can have a profound impact on biological activity, with some derivatives exhibiting sub-micromolar potency.
Visualizing the Path Forward: Experimental and Logical Frameworks
To facilitate a deeper understanding of the concepts presented, this guide utilizes visual representations of key experimental workflows and logical relationships.
Experimental Workflow: Synthesis of 6-Methoxyquinoline-8-Carboxamides
Caption: General workflow for the synthesis of 6-methoxyquinoline-8-carboxamide derivatives.
Signaling Pathway: Potential Anticancer Mechanism
Caption: Putative mechanism of action for anticancer 6-methoxyquinoline-8-carboxamides.
Conclusion
The 6-methoxyquinoline-8-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its rich history in antimalarial drug development, coupled with its emerging potential in oncology and neurology, underscores its significance in medicinal chemistry. This technical guide provides a foundational resource for researchers seeking to explore the vast therapeutic landscape of this remarkable chemical entity, offering both the conceptual framework and the practical methodologies necessary to drive innovation in this exciting field.
References
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center (CNCB-NGDC). [Link]
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]
8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. PubMed. [Link]
Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers. [Link]
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]
Structure-activity relationship of anticancer drug candidate quinones. PMC. [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. PubMed. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
(PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]
Boosting a Natural Molecule Reverses Alzheimer's Brain Damage in New Study. University of Oslo, Ullevaal University Hospital. [Link]
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[5]uril. ChemRxiv. [Link]
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. [Link]
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PubMed. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
Neurogenic Potential Assessment and Pharmacological Characterization of 6‑Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin–Pinoline Hybrids. Figshare. [Link]
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science (RSC Publishing). [Link]
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. [Link]
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ResearchGate. [Link]
Strategic Handling and Application of 6-Methoxyquinoline-8-carboxylic acid HCl
The following technical guide is structured to serve as an advanced operational resource for drug development professionals. It synthesizes standard safety data with high-value synthetic applications, specifically focusi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an advanced operational resource for drug development professionals. It synthesizes standard safety data with high-value synthetic applications, specifically focusing on the utility of 6-Methoxyquinoline-8-carboxylic acid HCl as a scaffold for 8-aminoquinoline antimalarials (e.g., Primaquine).
A Technical Guide for Medicinal Chemistry & Process Development
Physicochemical Architecture & Identity
Unlike its more common isomer (quininic acid, the 4-carboxylic derivative), the 8-carboxylic acid isomer is a specialized intermediate. It serves as a critical entry point for accessing the 8-aminoquinoline pharmacophore via rearrangement reactions, avoiding the use of unstable nitro-precursors often found in legacy Skraup syntheses.
Quinoline core, 6-methoxy substitution, 8-carboxyl group
Appearance
Off-white to pale yellow crystalline solid
Solubility
High in Water, DMSO, MeOH; Poor in Et₂O, Hexanes
*Note: CAS numbers for specific quinoline carboxylic acids are frequently confused in vendor catalogs. Always verify structure via 1H-NMR, looking for the characteristic downfield shift of the C8 proton absent in the 8-substituted product.
The Salt Advantage
The hydrochloride (HCl) salt form is engineered for process utility . While the free acid has poor solubility in aqueous media and polar organic solvents, the HCl salt facilitates dissolution in the polar aprotic solvents (DMF, DMSO) required for subsequent coupling or rearrangement reactions. However, this introduces hygroscopicity , necessitating strict moisture control.
The Hazard Matrix (Mechanistic Safety)
Standard SDS documents list "Irritant" without context. For a drug developer, understanding the mechanism of toxicity is required for designing containment protocols.
Hazard Cascade & Physiological Impact
The compound presents a dual-threat profile: Corrosivity (from the acidic HCl/COOH functionality) and Systemic Toxicity (from the quinoline intercalator core).
Figure 1: Mechanistic Hazard Cascade. The immediate threat is acidic damage to mucous membranes, while chronic exposure risks systemic quinoline toxicity.
Critical Safety Protocols
Respiratory Protection: Do not rely on standard surgical masks. Use a P95 or P100 particulate respirator when weighing solids to prevent inhalation of acidic dust, which causes immediate bronchial spasms.
Eye Defense: Chemical splash goggles are mandatory. The HCl salt hydrolyzes instantly in tear fluid, potentially causing corneal opacity.
Neutralization: In case of spill, do not wipe with water immediately (creates acid spread). Neutralize with Sodium Bicarbonate (NaHCO₃) or Spill-X-A before mechanical removal.
Synthetic Utility: The "Primaquine Pathway"
The primary value of 6-Methoxyquinoline-8-carboxylic acid is its role as a precursor to 8-amino-6-methoxyquinoline , the scaffold for Primaquine and Tafenoquine.
The Curtius Rearrangement Protocol
Converting the 8-COOH to the 8-NH₂ is the standard "activation" step. This is superior to nitration/reduction pathways which often yield inseparable regioisomers.
Step-by-Step Transformation:
Acyl Azide Formation: React the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in t-Butanol.
Rearrangement: Heat to reflux (>80°C). The intermediate acyl azide undergoes Curtius rearrangement to release N₂ and form the Isocyanate.
Trapping/Hydrolysis: The isocyanate is trapped by t-Butanol to form the Boc-protected amine, or hydrolyzed directly with aqueous acid to yield the free amine.
Figure 2: The Curtius Rearrangement workflow to access the antimalarial 8-amino scaffold from the 8-carboxylic acid precursor.
Process Control Points
Moisture Sensitivity: The DPPA reaction is water-sensitive. Use the HCl salt only if neutralized in situ with excess base (2.2 equiv TEA), or convert to free acid first.
Monitoring: Follow reaction by LC-MS. The shift from Acid (MW 203) to Carbamate/Amine (MW 274 for Boc / 174 for free amine) is distinct.
Safety Note: Evolution of Nitrogen gas (N₂) during rearrangement can be vigorous. Ensure adequate headspace and venting.
Storage and Stability
The HCl salt is prone to hydroscopic degradation .
Condition
Protocol
Reason
Temperature
2–8°C (Refrigerate)
Retards decarboxylation over long-term storage.
Atmosphere
Inert (Argon/Nitrogen)
Prevents oxidation of the methoxy group to the quinone-imine.
Desiccation
Required
The HCl salt will absorb atmospheric water, becoming a sticky gum and altering stoichiometry.
References
Structure & Identity: PubChem. 6-Methoxyquinoline-8-carboxylic acid.[6] National Library of Medicine. Link
Synthetic Application (Primaquine): Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs." Journal of the American Chemical Society, vol. 77, no. 18, 1955. Link
Modern Rearrangement Protocols: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, vol. 94, no. 17, 1972. Link
Safety Data Grounding: Sigma-Aldrich. Safety Data Sheet: Quinoline carboxylic acid derivatives. Link
Application Note: Characterization of the Metal Chelation Properties of 6-Methoxyquinoline-8-carboxylic Acid Ligands
Abstract Metal ions are fundamental to a vast array of biological and chemical processes. Their precise regulation is critical, and dysregulation is implicated in numerous pathologies, including neurodegenerative disease...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Metal ions are fundamental to a vast array of biological and chemical processes. Their precise regulation is critical, and dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1][2] Consequently, ligands capable of selectively coordinating metal ions—chelators—are invaluable tools in therapeutics, diagnostics, and analytical science. The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with derivatives like 8-hydroxyquinoline (8HQ) being renowned for their potent metal-chelating abilities.[3][4][5] This application note focuses on 6-Methoxyquinoline-8-carboxylic acid, a derivative of 8HQ, detailing its properties as a bidentate chelating agent. We provide a comprehensive guide for researchers, outlining authoritative protocols for its synthesis and for the rigorous characterization of its metal-binding properties using spectrophotometric, fluorometric, and potentiometric techniques.
Introduction
The ability of a molecule to bind metal ions is governed by its structural and electronic properties. 8-substituted quinolines, featuring a nitrogen atom at position 1 and a coordinating group at position 8, form a stable five-membered ring upon complexation with a metal ion. 6-Methoxyquinoline-8-carboxylic acid is a compelling candidate for chelation studies, possessing a nitrogen atom and a carboxylate oxygen as the two coordinating donor sites. The methoxy group at the 6-position can modulate the electronic properties and lipophilicity of the quinoline ring, potentially influencing its binding affinity, selectivity, and biological activity.[4] Understanding these properties is the first step toward harnessing its potential in applications ranging from targeted drug delivery to the development of sensitive metal ion sensors.[6][7] This guide provides the foundational methods to explore and quantify these interactions.
Section 1: Ligand Synthesis and Characterization
A pure and well-characterized ligand is the prerequisite for any reliable chelation study. The following section details a representative synthesis for 6-Methoxyquinoline-8-carboxylic acid, based on established quinoline synthesis methodologies.
Protocol 1: Synthesis of 6-Methoxyquinoline-8-carboxylic Acid
This protocol is a multi-step process beginning with a Skraup synthesis to form the core quinoline ring, followed by functional group manipulations.
Causality: The Skraup synthesis is a robust and classic method for generating the quinoline core from an aniline derivative.[8][9] Subsequent steps are designed to introduce the carboxylic acid functionality at the 8-position, which is crucial for its role as a bidentate chelator.
Step 1: Synthesis of 6-Methoxy-8-nitroquinoline
In a fume hood, cautiously add 4-methoxy-2-nitroaniline to a flask containing glycerol, concentrated sulfuric acid, and a mild oxidizing agent like ferrous sulfate.[8]
Heat the mixture under reflux for several hours (e.g., 8-9 hours) at approximately 140°C.[9]
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until it is alkaline, which will precipitate the crude product.
Filter the precipitate, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction to 8-Amino-6-methoxyquinoline
Dissolve the 6-methoxy-8-nitroquinoline from the previous step in a suitable solvent (e.g., ethanol or acetic acid).
Add a reducing agent, such as tin(II) chloride (SnCl₂) or by catalytic hydrogenation, and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[8]
After reduction, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer, evaporate the solvent, and purify the resulting amine.
Step 3: Diazotization and Carboxylation (Sandmeyer-type reaction)
Dissolve the 8-Amino-6-methoxyquinoline in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5°C in an ice bath.
Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a potassium cyanide (KCN) solution.
Slowly add the cold diazonium salt solution to the cyanide solution to yield 6-Methoxyquinoline-8-carbonitrile.
Hydrolyze the resulting nitrile to the carboxylic acid by heating with a strong acid or base (e.g., refluxing in aqueous HCl or NaOH).
Neutralize the solution to precipitate the final product, 6-Methoxyquinoline-8-carboxylic acid.
Filter, wash with cold water, and purify by recrystallization.
Characterization: The identity and purity of the synthesized ligand must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy before proceeding with chelation studies.
Section 2: Spectroscopic Analysis of Metal Chelation
Complexation of a metal ion by the ligand alters its electronic environment, leading to measurable changes in its spectroscopic properties. UV-Vis and fluorescence spectroscopy are powerful, non-destructive methods for observing these changes.
Protocol 2: UV-Vis Spectrophotometric Titration
Objective: To qualitatively observe complex formation and identify isosbestic points, which indicate a clean equilibrium between two species (the free ligand and the complex).
Methodology:
Prepare a stock solution of the 6-Methoxyquinoline-8-carboxylic acid ligand in a suitable buffer (e.g., HEPES, pH 7.4).
Prepare a concentrated stock solution of the metal salt of interest (e.g., FeCl₃, CuSO₄, ZnCl₂) in the same buffer.
Place a fixed concentration of the ligand solution (e.g., 20-50 µM) in a quartz cuvette.
Record the initial UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm).
Add small, incremental aliquots of the metal salt stock solution to the cuvette.
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording a new spectrum.
Continue this process until no further significant changes in the spectrum are observed.
Plot the resulting spectra on the same graph to observe spectral shifts and the presence of any isosbestic points.
Protocol 3: Stoichiometry Determination via Job's Method
Principle: The method of continuous variation, or Job's method, is a classic technique to determine the stoichiometry of a metal-ligand complex in solution.[10][11] It involves preparing a series of solutions where the total molar concentration of metal and ligand is held constant, but their mole fractions are varied. The maximum absorbance corresponds to the mole fraction of the most abundant complex, revealing its stoichiometry.[12][13]
Methodology:
Prepare equimolar stock solutions (e.g., 1 mM) of the ligand and the metal salt in the chosen buffer.
Prepare a series of at least 11 solutions in separate vials, keeping the total volume constant (e.g., 2 mL). Vary the volumes of the ligand and metal stock solutions in ratios from 0:10, 1:9, 2:8, ..., 9:1, 10:0.
Allow the solutions to incubate for a sufficient time to ensure complex formation is complete.
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the formed complex, determined from the spectrophotometric titration.
Plot the absorbance as a function of the mole fraction of the ligand (X_L = [L] / ([L] + [M])).
The plot will consist of two linear portions that intersect. The mole fraction at the intersection point reveals the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (M:L) complex.[12][13]
Caption: Workflow for determining complex stoichiometry using Job's Method.
Protocol 4: Fluorescence Spectroscopy Analysis
Principle: The inherent fluorescence of the quinoline ring can be either quenched or enhanced upon metal binding. This phenomenon, known as chelation-quenched fluorescence (CHQF) or chelation-enhanced fluorescence (CHEF), is highly dependent on the nature of the metal ion.[14] Paramagnetic metals like Fe³⁺ or Cu²⁺ often cause quenching, while diamagnetic ions like Zn²⁺ can enhance fluorescence by increasing structural rigidity.[15][16]
Methodology:
Determine the optimal excitation and emission wavelengths for the free ligand in the chosen buffer.
Prepare a solution of the ligand (e.g., 1-10 µM) in a fluorescence cuvette.
Record the initial fluorescence emission spectrum.
Titrate the ligand solution with a stock solution of the desired metal ion, recording the fluorescence spectrum after each addition.
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.
This experiment can be repeated with a panel of different metal ions to assess selectivity.
Section 3: Determination of Complex Stability
While spectroscopic methods confirm binding, potentiometric titration is the gold standard for quantifying the thermodynamic stability of the resulting complex.
Protocol 5: Potentiometric Titration for Stability Constant (Log K) Determination
Principle: This technique measures the change in pH of a solution containing the ligand and metal ion as it is titrated with a standard base.[17] The chelation reaction releases protons from the carboxylic acid group, and the resulting pH curve can be analyzed to calculate the stepwise formation constants (stability constants) of the metal-ligand complex.[18][19][20]
Methodology:
System Calibration: Calibrate a high-precision pH electrode and meter using standard buffers (e.g., pH 4.01, 7.00, 9.21).
Solution Preparation: Prepare the following solutions with a constant ionic strength (e.g., 0.1 M KCl or NaClO₄):
Solution A: Standardized strong acid (e.g., 0.01 M HCl).
Solution B: Solution A + a known concentration of the ligand.
Solution C: Solution B + a known concentration of the metal salt.
Titration:
Titrate each solution (A, B, and C) against a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption.
Record the pH value after each incremental addition of the base.
Data Analysis:
Plot the pH versus the volume of NaOH added for all three titrations.
The titration of Solution A is used to standardize the base.
The horizontal shift between curves A and B allows for the calculation of the ligand's protonation constants (pKa).
The shift between curves B and C is due to the release of protons upon complexation and is used to calculate the metal-ligand stability constants (log K₁, log K₂, etc.) using specialized software or the Calvin-Bjerrum method.[21]
Caption: Workflow for determining stability constants via potentiometric titration.
Section 4: Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparison and interpretation.
Data Summary Tables
Table 1: Spectroscopic Data for Metal Complexes of 6-Methoxyquinoline-8-carboxylic Acid
Metal Ion
λmax Shift (nm)
Molar Absorptivity (ε) Change
Fluorescence Response
Fe³⁺
+Δλ
Increase/Decrease
Quenching
Cu²⁺
+Δλ
Increase/Decrease
Quenching
Zn²⁺
+Δλ
Increase/Decrease
Enhancement
Ni²⁺
+Δλ
Increase/Decrease
Quenching
| Other | ... | ... | ... |
Table 2: Stability Constants (Log K) for Metal Complexes
Metal Ion
Stoichiometry (M:L)
Log K₁
Log K₂
Overall Log β
Fe³⁺
1:1, 1:2
Value
Value
Value
Cu²⁺
1:1, 1:2
Value
Value
Value
Zn²⁺
1:1, 1:2
Value
Value
Value
Ni²⁺
1:1, 1:2
Value
Value
Value
| Other | ... | ... | ... | ... |
Visualization of Chelation
Caption: Conceptual diagram of metal ion chelation by the ligand.
Applications and Future Directions
The data generated from these protocols provide a comprehensive profile of the metal-binding capabilities of 6-Methoxyquinoline-8-carboxylic acid. This information is critical for several research and development avenues:
Drug Development: Ligands with high affinity for iron or copper can be explored as anticancer agents by disrupting metal homeostasis in tumor cells.[5][22] The stability constants help predict whether the ligand can effectively compete for metals in a biological environment.
Fluorescent Sensors: A ligand exhibiting high selectivity and a significant fluorescence response (either "turn-on" or "turn-off") for a specific metal ion can be developed into a sensitive and selective sensor for environmental or biological monitoring.[6]
Analytical Chemistry: These compounds can serve as reagents for the spectrophotometric determination of metal ion concentrations in various samples.[23][24]
Future work should involve expanding the panel of metal ions to establish a broader selectivity profile, evaluating the ligand's activity in cellular models to assess bioavailability and cytotoxicity, and synthesizing derivatives to fine-tune the chelation properties for specific applications.[25][26]
Conclusion
6-Methoxyquinoline-8-carboxylic acid is a versatile ligand with significant potential in various scientific fields. The protocols detailed in this application note provide a robust framework for the synthesis and thorough characterization of its metal chelation properties. By employing these standardized spectrophotometric and potentiometric methods, researchers can generate reliable, high-quality data to guide the rational design of new therapeutic agents, chemical sensors, and analytical tools.
References
Method of Continuous Variations. (2013). Chemistry LibreTexts. [Link]
Kovács, A., et al. (2024). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education. [Link]
Job's Method of Continuous Variation. Scribd. [Link]
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]
Spectrophotometric study of complexes by Job's method. Vdocuments. [Link]
Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]
Mane, S., et al. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]
Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]
Kim, M., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences. [Link]
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry. [Link]
Cabantchik, Z. I., et al. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry. [Link]
Li, M., et al. (1993). A fluorescence quenching method for estimating chelating groups in chelate-conjugated macromolecules. Pharmaceutical Research. [Link]
Afaneh, A. T., & Schreckenbach, G. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A. [Link]
Alessa, H., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Umm Al-Qura University for Applied Sciences. [Link]
Najim, S. S., et al. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Chemistry. [Link]
Clark, A. M., & Hufford, C. D. (1984). Synthesis of 8-(3-Carboxy-l-methyl-propylammo)-6-methoxyquinoline: A Newly Characterized Primaquine Metabolite. Pharmaceutical Research. [Link]
Verma, A., et al. (2010). Quinoline: A versatile heterocyclic. Journal of Advanced Pharmaceutical Technology & Research. [Link]
Wang, D., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]
Wang, J., & Su, X. (2021). Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots. Spectroscopy. [Link]
7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications. [Link]
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
Bazzicalupi, C., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules. [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Semantic Scholar. [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
Crisponi, G., et al. (2012). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry. [Link]
Application Note: Preparation of 6-Methoxyquinoline-8-carboxylic Acid Esters
Abstract & Strategic Overview The 6-methoxyquinoline-8-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for 8-aminoquinoline antimalarials (analogous to Primaquine and T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 6-methoxyquinoline-8-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and DNA-intercalating antitumor agents. The 8-position ester functionality provides a versatile handle for further derivatization or prodrug formulation.
This Application Note details a robust, scalable synthetic route for the preparation of methyl 6-methoxyquinoline-8-carboxylate . Unlike general quinoline syntheses, this protocol addresses the specific regiochemical challenge of installing substituents at the 6- and 8-positions simultaneously.
Route Selection: The Methyl-Oxidation Strategy
While direct lithiation or halogen-metal exchange of 6-methoxyquinoline is possible, it often suffers from poor regioselectivity (favoring C2). Consequently, this guide utilizes a De Novo Construction & Oxidation strategy:
Scaffold Construction: Skraup cyclization of 4-methoxy-2-methylaniline to lock the substitution pattern.
Functionalization: Chemo-selective oxidation of the 8-methyl group to the carboxylic acid.
Derivatization: Esterification.
Synthetic Workflow Visualization
The following flowchart outlines the critical path, including quality control (QC) checkpoints.
Figure 1: Step-wise synthetic workflow for the target ester. Green nodes indicate stable isolatable intermediates.
Detailed Experimental Protocols
Protocol A: Skraup Cyclization to 6-Methoxy-8-methylquinoline
Objective: Construct the quinoline ring with the methyl group pre-installed at the 8-position.
Safety Warning: This reaction is highly exothermic and can be violent. Acrolein (a potent lachrymator and toxin) is generated in situ. Perform strictly in a fume hood.
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge the aniline, glycerol, nitrobenzene, and ferrous sulfate.
Acid Addition: Add concentrated H2SO4 dropwise. Critical: The mixture will become viscous.
Initiation: Heat the mixture gently to 100°C.
Expert Note: The reaction often has an induction period followed by a sudden exotherm (the "Skraup boil"). Remove the heating mantle immediately if the temperature spikes above 145°C. The FeSO4 moderator helps dampen this spike.
Reflux: Once the exotherm subsides, reflux at 140–150°C for 4 hours.
Workup:
Cool to roughly 80°C.
Steam distill the mixture to remove unreacted nitrobenzene.
Basify the residue with 50% NaOH (pH > 10).
Extract the resulting oil with Dichloromethane (DCM) (3x).
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Checkpoint: The product should appear as a pale yellow solid/oil.[6] 1H NMR must show a distinct singlet for the C8-Methyl group (~2.6-2.8 ppm).
Protocol B: Selenium Dioxide Oxidation
Objective: Selectively oxidize the benzylic C8-methyl group to the carboxylic acid without degrading the electron-rich methoxy ring.
Reagents:
6-Methoxy-8-methylquinoline: 1.0 eq
Selenium Dioxide (SeO2): 2.5 eq
Solvent: Pyridine (preferred) or 1,4-Dioxane
Celite (for filtration)
Procedure:
Dissolution: Dissolve the quinoline intermediate in Pyridine (0.5 M concentration).
Oxidation: Add SeO2 in one portion.
Reflux: Heat to reflux (115°C) for 12–24 hours. Monitor by TLC.
Mechanistic Insight: The reaction proceeds through an aldehyde intermediate. If TLC shows two spots (aldehyde and acid), add another 0.5 eq of SeO2 and continue reflux.
Filtration: Cool the mixture and filter through a pad of Celite to remove precipitated black Selenium metal. Wash the pad with hot pyridine.
Isolation:
Concentrate the filtrate to remove most pyridine.
Dilute with water.
Adjust pH to 4.5–5.0 (the isoelectric point) using 1N HCl. The carboxylic acid should precipitate.
Filter the solid, wash with cold water, and dry.
Protocol C: Fischer Esterification
Objective: Convert the carboxylic acid to the methyl ester.
Suspension: Suspend the acid in anhydrous Methanol (0.2 M).
Activation: Add H2SO4 dropwise (or add SOCl2 dropwise at 0°C if the acid is stubborn).
Reflux: Heat to reflux for 6–8 hours. The suspension should clear as the ester forms.
Workup:
Concentrate methanol to ~20% volume.
Pour into ice water containing NaHCO3 (neutralize acid).
Extract with Ethyl Acetate.
Wash with brine, dry (Na2SO4), and concentrate.
Final Polish: Recrystallize from Methanol/Hexane if necessary.
Quantitative Data Summary
Parameter
Step 1 (Skraup)
Step 2 (Oxidation)
Step 3 (Esterification)
Typical Yield
60–75%
50–65%
85–95%
Key Impurity
Unreacted Aniline / Nitrobenzene
8-Formyl (Aldehyde)
Unreacted Acid
Purification
Steam Distillation / Column
Isoelectric Precipitation
Extraction / Recrystallization
Critical Safety
Runaway Exotherm (Acrolein)
Selenium Toxicity
Corrosive Reagents
Mechanistic Insight: The Skraup Reaction[4][5][7]
Understanding the Skraup mechanism is vital for troubleshooting low yields. The reaction involves the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline.
Figure 2: Simplified mechanism showing the critical role of acrolein generation and oxidative aromatization.
Troubleshooting & Expert Tips
Incomplete Oxidation (Step 2): If the reaction stalls at the aldehyde stage (visible by NMR signal ~10-11 ppm), do not extend reflux indefinitely as this degrades the product. Instead, isolate the crude mixture and treat it with Silver Oxide (Ag2O) in ethanol/NaOH. This mild oxidant specifically converts aldehydes to acids quantitatively.
Purification of Zwitterions: The 8-carboxylic acid intermediate is zwitterionic (N-basic, COOH-acidic). It is highly soluble in both strong acid and strong base. Isolate strictly at pH 4-5 .
Skraup Safety: Never add all reagents at once if working on >10g scale. Add the aniline/glycerol mix to the hot acid slowly to control the exotherm.
References
Manske, R. H. F. (1942).[3][4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[3][4] Link
Organic Syntheses. (1941).[4] "Quinoline."[1][2][3][4][6][7][8][9][10] Org.[3][4] Synth. Coll. Vol. 1, p. 478.[3][4] Link
Tagawa, Y., et al. (2003). "Oxidation of methylquinolines with selenium dioxide." Heterocycles. (Standard protocol for methyl-to-acid conversion on heterocyclic rings).
Vangapandu, S., et al. (2003). "Synthesis and Antimalarial Activity of New 8-Aminoquinoline Derivatives." Journal of Medicinal Chemistry. (Context for 8-substituted methoxyquinolines).
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Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 6-Methoxyquinoline-8-carboxylic acid HCl
Executive Summary & Strategic Context 6-Methoxyquinoline-8-carboxylic acid (6-MQ-8-CA) is a critical pharmacophore, serving as a precursor for 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) and metal-chel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
6-Methoxyquinoline-8-carboxylic acid (6-MQ-8-CA) is a critical pharmacophore, serving as a precursor for 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) and metal-chelating agents. In its hydrochloride (HCl) salt form, the compound exhibits distinct spectral features driven by the protonation of the quinoline nitrogen (
).
This guide provides a technical breakdown of the 1H NMR spectrum, comparing the HCl Salt against its Free Base and Regioisomers . It addresses the common challenge of distinguishing substitution patterns (6- vs. 8-position) and solubility-dependent shifts.
Experimental Protocol: Signal Acquisition
To ensure reproducibility, the following protocol is recommended. The HCl salt is sparingly soluble in non-polar solvents; therefore, DMSO-d
is the standard for comparative analysis.
Methodology: Sample Preparation & Parameters
Parameter
Specification
Rationale
Solvent
DMSO-d (99.9% D)
Dissolves the polar HCl salt; prevents exchange of acidic protons (COOH, NH) often lost in DO/MeOD.
Concentration
10–15 mg in 0.6 mL
Optimal S/N ratio without causing concentration-dependent stacking effects (common in quinolines).
Temperature
298 K (25°C)
Standard baseline. Elevated temp (313 K) may be used to sharpen exchangeable broad peaks.
Reference
TMS (0.00 ppm) or DMSO residual (2.50 ppm)
Internal locking standard.
Pulse Sequence
zg30 or zg (30° pulse)
Standard 1D proton acquisition.
Transients
16–64 scans
Sufficient for aromatic resolution; 64 scans recommended to visualize broad salt protons.
Spectral Analysis: The HCl Salt Signature
The protonation of the quinoline nitrogen in the HCl salt causes a global deshielding effect (downfield shift) compared to the free base. This is most pronounced at the C2 and C4 positions due to the positive charge density on the ring.
Diagnostic Peak Assignments (DMSO-d
)
Note: Chemical shifts (
) are representative of the HCl salt form.
Position
(ppm)
Multiplicity
(Hz)
Assignment Logic
COOH
13.0 – 14.0
Broad Singlet
-
Carboxylic acid proton. Highly variable; often invisible if wet DMSO is used.
NH
~10.5 – 12.0
Broad
-
Quinolinium proton. Diagnostic for HCl salt . Absent in free base.
H-2
9.10 – 9.25
dd
4.5, 1.5
Most downfield aromatic. Deshielded by N and adjacent to heteroatom.
H-4
8.80 – 8.95
dd
8.5, 1.5
Deshielded by N and peri-effect of C5 proton.
H-7
8.15 – 8.30
d
2.5
Ortho to COOH (electron-withdrawing). Appears as a doublet (meta-coupling to H5).
H-3
7.90 – 8.05
dd
8.5, 4.5
"Middle" proton of the pyridine ring. Couples to H2 and H4.
H-5
7.60 – 7.75
d
2.5
Ortho to OMe (electron-donating). Upfield shift relative to H7.
OMe
3.95 – 4.05
Singlet
-
Methoxy group at C6. Intense singlet.
Structural Visualization & Numbering
Figure 1: Connectivity and Chemical Shift Logic. Red arrows indicate the deshielding influence of the protonated nitrogen.
Comparative Analysis: Salt vs. Alternatives
This section objectively compares the HCl salt spectrum against its primary alternatives: the Free Base and the 4-Carboxylic Acid isomer.
Comparison 1: HCl Salt vs. Free Base
The most critical distinction is the movement of protons H-2, H-3, and H-4.
Feature
HCl Salt (This Product)
Free Base (Alternative)
Implication
H-2 Shift
> 9.0 ppm
~ 8.8 ppm
The salt form deshields H-2 significantly (+0.3 ppm).
Exchangeables
Visible NH (~11 ppm)
Absent
The NH peak confirms salt formation.
Solubility
High in DMSO/DO
High in CDCl/MeOH
Use CDCl for Free Base to avoid viscosity broadening.
Resolution
Peaks may be broader due to exchange
Sharper multiplets
Free base yields cleaner coupling constants ().
Comparison 2: Regioisomer Distinction (8-COOH vs. 4-COOH)
A common synthetic error yields the 4-carboxylic acid isomer.
8-COOH (Target):
H-2 is a Doublet of Doublets (dd): It couples to H-3 and H-4.
Pattern: 3 protons on the pyridine ring (H2, H3, H4).
4-COOH (Isomer):
H-2 is a Doublet (d): The substituent at C4 removes the H4 proton.
Pattern: Only 2 protons on the pyridine ring (H2, H3). H-3 appears as a doublet , not a dd.
Decision Logic for Isomer Identification
Figure 2: Logic flow for distinguishing the target 8-substituted quinoline from 4-substituted isomers.
Troubleshooting & FAQ
Q: The carboxylic acid proton (13+ ppm) is missing.
Cause: Trace water in the DMSO-d
facilitates rapid proton exchange, broadening the signal into the baseline.
Fix: Dry the sample or use a "super-dry" ampule of DMSO-d
. Alternatively, ignore this peak; it is not required for structural proof if the carbon backbone is confirmed.
Q: The peaks are shifting between batches.
Cause: Concentration dependence (Stacking). Quinolines are planar and form
- stacking aggregates at high concentrations, shifting aromatic peaks upfield.
Fix: Dilute the sample to <10 mg/mL and re-acquire.
Q: How do I confirm the Salt vs. Zwitterion?
Test: Run the NMR in D
O with NaOD (base). If the spectrum shifts upfield to match the "Free Base" profile, the original sample was the Salt/Zwitterion.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7023, 8-Amino-6-methoxyquinoline.Link
Drevenšek, P., et al. (2006). 1H NMR chemical shifts and line widths of the free quinolones and their magnesium complexes. ResearchGate. Link
BenchChem. (2024). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.Link
Comparative
Comparative Guide: X-Ray Crystallography of Substituted Quinoline-8-Carboxylic Acids
This guide provides an in-depth structural analysis of substituted quinoline-8-carboxylic acids, focusing on X-ray crystallographic data, supramolecular packing, and experimental protocols. Executive Summary Quinoline-8-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth structural analysis of substituted quinoline-8-carboxylic acids, focusing on X-ray crystallographic data, supramolecular packing, and experimental protocols.
Executive Summary
Quinoline-8-carboxylic acid (Q8CA) represents a unique scaffold in structural chemistry due to its ability to form an exceptionally strong intramolecular hydrogen bond (IMHB) between the carboxylic acid donor and the quinoline nitrogen acceptor. Unlike benzoic acid derivatives, which typically crystallize as intermolecular dimers, Q8CA and its derivatives often adopt a planar, "closed" conformation that favors
- stacking over hydrogen-bonded networks.
This guide compares the crystallographic performance of the parent Q8CA scaffold against its substituted derivatives (e.g., 5-nitro, 2-methyl) and alternative isomers (e.g., quinaldic acid).
Part 1: The Parent Scaffold (Baseline Data)
To understand the effect of substitution, we must first establish the structural baseline of the parent molecule. The defining feature of Q8CA is the peri-interaction at the 1,8-position.
Structural Metrics: Quinoline-8-Carboxylic Acid
The carboxyl group at position 8 is coplanar with the quinoline ring, locked by an intramolecular hydrogen bond. This prevents the formation of the classic "carboxylic acid dimer" motif seen in most organic acids.
Parameter
Value / Description
Significance
Space Group
Monoclinic ()
Common for planar aromatic systems facilitating stacking.
Intramolecular H-Bond
O–H···N
The primary stabilizing force.
Donor-Acceptor Distance
2.38 – 2.45 Å
Extremely short (Strong H-bond). Typical H-bonds are 2.8 Å.
Torsion Angle
< 5° (C-C-C=O)
Indicates the molecule is essentially flat.
Packing Motif
- Stacking
Molecules stack like coins due to lack of intermolecular H-bond donors.
Expert Insight: The short O···N distance (approx.[1] 2.4 Å) suggests a "resonance-assisted hydrogen bond" (RAHB). Any substitution that sterically forces the carboxyl group out of plane (e.g., a bulky group at position 7) will drastically alter solubility and packing by breaking this IMHB.
Part 2: Comparative Structural Analysis
This section compares the parent Q8CA with key substituted derivatives and functional alternatives.
Introducing a strong electron-withdrawing group (EWG) at the 5-position enhances the acidity of the carboxyl group but also alters the electron density of the ring, affecting stacking interactions.
Crystal Habit: Often forms yellow/orange prisms.
Packing Shift: The nitro group acts as a secondary weak H-bond acceptor, potentially linking the "closed" monomers into 2D sheets via C-H···O interactions.
Metal Binding: The 5-nitro derivative is a superior chelator for soft metals (Ag, Cd) compared to the parent, as the nitro group pulls electron density, making the nitrogen less basic but the carboxylate more acidic upon deprotonation.
The 2-methyl group is adjacent to the ring nitrogen (position 1).
Steric Clash: The methyl group creates crowding around the nitrogen lone pair. While it does not directly block the 8-COOH, it restricts the approach of external H-bond donors (like solvent water).
Consequence: Crystals of the 2-methyl derivative are often anhydrous and show higher melting points due to efficient hydrophobic packing, shielding the polar active site.
Comparing Q8CA to its isomer, Quinaldic Acid, reveals the power of the 1,8-positioning.
Q8CA (8-COOH): Forms Intramolecular bond (Closed). Low water solubility.
Quinaldic Acid (2-COOH): Nitrogen and COOH are adjacent but geometry prevents ideal overlap. Often forms Intermolecular chains or dimers (Open). Higher water solubility.[2]
Comparative Data Summary
Compound
Substituent
H-Bonding Motif
Stacking Distance (Centroid)
Primary Application
Q8CA (Parent)
None
Intramolecular (Monomer)
~3.4 Å (Tight)
Metal Chelation (Zn, Cu)
5-Nitro-Q8CA
5-NO (EWG)
Intra + Weak Intermolecular
~3.3 Å (Enhanced by dipole)
Antibacterial Ag complexes
2-Methyl-Q8CA
2-CH (Steric)
Intramolecular (Shielded)
~3.5 Å (Looser)
Sterically hindered ligand
Benzoic Acid
(Alternative)
Intermolecular (Dimer)
N/A (Herringbone)
Standard Preservative
Part 3: Experimental Protocols
Protocol A: Slow Evaporation (Standard)
Target: Parent Q8CA and 5-Nitro derivatives.
Solvent System: Ethanol:Water (80:20 v/v). Pure ethanol often leads to rapid precipitation of powders.
Method: Dissolve 50 mg of compound in 5 mL warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and poke 3 small holes. Allow to stand at room temperature for 5-7 days.
Inner Vial: Saturated solution of compound in Methanol.
Outer Vial: Diethyl Ether (Antisolvent).
Mechanism: Ether diffuses into methanol, slowly lowering solubility and growing high-quality prisms.
Workflow Diagram: Crystallography Pipeline
Caption: Optimized workflow for obtaining X-ray quality crystals of quinoline derivatives. Note the feedback loop: if crystals are twinned or amorphous, return to solvent screening immediately.
Part 4: Structural Logic & Mechanism
Why does the 8-position matter? The diagram below illustrates the competition between the "Open" and "Closed" states.
Caption: The structural decision tree. Q8CA naturally defaults to the "Closed" state. Bulky substituents at position 7 or 2 can force the molecule into the "Open" state, completely changing solubility and bioavailability.
References
Crystal Structure of Quinoline-8-Carboxylic Acid (Parent)
Source: Cambridge Structural D
Significance: Establishes the O–H···N distance of ~2.39 Å.
Link:
Intramolecular Hydrogen Bonding in Quinoline Deriv
Source: MDPI Molecules, 2022. "Revealing Intra- and Intermolecular Interactions...".
Data: Comparative DFT and X-ray analysis of bond lengths in quinolone/quinoline systems.
Link:
5-Nitroquinoline-8-carboxylic acid Metal Complexes
[1] Part 1: Executive Safety & Hazard Assessment[1] STOP: Before handling waste, you must understand the dual-nature hazard of this compound.[1] It is not merely "organic waste"; it combines the biological toxicity of qu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Safety & Hazard Assessment[1]
STOP: Before handling waste, you must understand the dual-nature hazard of this compound.[1] It is not merely "organic waste"; it combines the biological toxicity of quinolines with the corrosivity of hydrochloride salts .
The Hazard Profile
Bioactivity (Quinoline Core): Quinoline derivatives are structural motifs in many DNA-intercalating drugs.[1] Treat this compound as a suspected mutagen/carcinogen . It requires containment protocols identical to cytotoxic agents.[1]
Acidity (HCl Salt + Carboxyl Group): The hydrochloride moiety makes this compound hygroscopic and acidic.[1] In aqueous solution, it will lower pH significantly, potentially triggering RCRA Corrosivity (D002) standards if pH < 2.
Reactivity:
Incompatible with Bleach (Hypochlorite): Do NOT use bleach to decontaminate surfaces.[1] Mixing HCl salts with hypochlorite generates chlorine gas (
Incompatible with Strong Bases: Exothermic reaction.[1]
Part 2: Pre-Disposal Characterization (The Self-Validating System)[1]
To ensure safety, you must validate the state of the waste before it enters the central waste stream. This protocol uses a "Check-Adjust-Verify" loop.[1]
Physical State Verification
Is the waste a Solid (pure compound, contaminated gloves/weigh boats) or a Liquid (mother liquor, reaction solvent)?
The pH Validation (For Liquid Waste)
Logic: Waste streams with pH < 2 are classified as D002 (Corrosive).[1] Most waste contractors require a pH between 5 and 9 to prevent container degradation and unexpected reactions in bulk storage.[1]
Gently wet the towels to dampen the powder (preventing dust).[1]
Cleanup: Scoop the damp material into a waste bag.[1]
Surface Wash: Wipe the surface with water, then 70% Ethanol.[1]
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2001).[1][3] Toxicological Review of Quinoline.[1][4] (CAS No. 91-22-5).[1][5] Washington, DC.[1][3][6] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.[Link]